5-Bromo-2',3',5'-tri-O-acetyluridine

Vue d'ensemble

Description

5-Bromo-2',3',5'-tri-O-acetyluridine, also known as this compound, is a useful research compound. Its molecular formula is C15H17BrN2O9 and its molecular weight is 449.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 5-Bromo-2’,3’,5’-tri-O-acetyluridine is indolent lymphoid malignancies . These are a group of slow-growing lymphomas, a type of cancer that originates in the cells of the immune system .

Mode of Action

5-Bromo-2’,3’,5’-tri-O-acetyluridine is a purine nucleoside analog . It interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . This means it interferes with the replication of cancer cells and triggers their programmed cell death .

Biochemical Pathways

The compound affects the biochemical pathways involved in DNA synthesis and apoptosis . By inhibiting DNA synthesis, it prevents the cancer cells from replicating. By inducing apoptosis, it triggers the self-destruction of these cells .

Result of Action

The result of the action of 5-Bromo-2’,3’,5’-tri-O-acetyluridine is the inhibition of the growth of indolent lymphoid malignancies . This is achieved through the disruption of DNA synthesis and the induction of apoptosis in the cancer cells .

Analyse Biochimique

Biochemical Properties

5-Bromo-2’,3’,5’-tri-O-acetyluridine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The anticancer mechanisms of this compound rely on the inhibition of DNA synthesis and the induction of apoptosis .

Cellular Effects

5-Bromo-2’,3’,5’-tri-O-acetyluridine has significant effects on various types of cells and cellular processes . It influences cell function by inhibiting DNA synthesis and inducing apoptosis .

Molecular Mechanism

The molecular mechanism of action of 5-Bromo-2’,3’,5’-tri-O-acetyluridine involves its binding interactions with biomolecules, inhibition of enzymes involved in DNA synthesis, and changes in gene expression that lead to apoptosis .

Activité Biologique

5-Bromo-2',3',5'-tri-O-acetyluridine (Br-TAU) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the context of cancer research and antiviral applications. This article provides a comprehensive overview of the biological activity associated with Br-TAU, including its mechanism of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

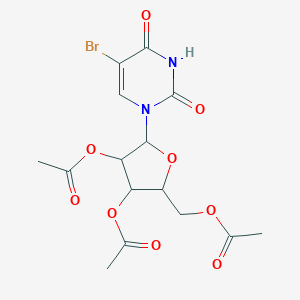

Br-TAU is a brominated derivative of uridine, where the hydroxyl groups at the 2', 3', and 5' positions are acetylated. Its chemical structure can be represented as follows:

- Molecular Formula : C₁₄H₁₅BrN₂O₇

- Molecular Weight : 396.18 g/mol

Br-TAU exhibits biological activity primarily through its incorporation into RNA and DNA, influencing nucleic acid synthesis and cellular metabolism. The bromine atom in its structure allows it to act as a halogenated analogue of uridine, which can interfere with normal cellular processes.

- Inhibition of Nucleic Acid Synthesis : Br-TAU can be incorporated into RNA during transcription, leading to the production of dysfunctional RNA molecules. This incorporation can disrupt protein synthesis and cellular function.

- Cell Cycle Arrest : Studies have shown that Br-TAU can induce cell cycle arrest in various cancer cell lines, leading to apoptosis (programmed cell death). This effect is particularly notable in rapidly dividing cells, such as those found in tumors.

Biological Activity Summary

Antiviral Applications

Recent studies have demonstrated that Br-TAU possesses antiviral properties against various RNA viruses. For instance, it has been shown to inhibit the replication of viruses such as influenza and HIV by interfering with viral polymerase activity. This suggests potential therapeutic applications in treating viral infections.

Cancer Research

Br-TAU has been extensively studied for its cytotoxic effects on cancer cells. In vitro experiments have indicated that it can effectively induce apoptosis in several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspases, which are critical for the execution phase of apoptosis.

- Study on A549 Cells : Treatment with Br-TAU resulted in a significant increase in apoptotic cells compared to untreated controls, demonstrating its potential as an anticancer agent.

- Combination Therapy : Br-TAU has been tested in combination with traditional chemotherapeutic agents, showing enhanced efficacy due to its ability to sensitize cancer cells to these treatments.

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral and Anticancer Activity

Br-TAU has been studied for its potential as an antiviral and anticancer agent. Nucleoside analogs, including Br-TAU, are known to interfere with nucleic acid synthesis, which is a critical mechanism in the replication of viruses and cancer cells. Specifically, modifications in the sugar moiety or the nucleobase can enhance the selectivity and efficacy against specific targets. For example, studies have shown that brominated pyrimidine nucleosides can act as effective inhibitors of viral replication and tumor growth by mimicking natural nucleosides in nucleic acid synthesis pathways .

Neuroprotective Effects

Alzheimer's and Parkinson's Diseases

Research indicates that Br-TAU may have neuroprotective properties that could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound is being explored for its ability to enhance uridine bioavailability, which has been linked to improved cognitive function and neuronal health. A study demonstrated that formulations containing triacetyluridine (including Br-TAU) resulted in significantly higher plasma concentrations of uridine compared to pure uridine, suggesting enhanced absorption and potential therapeutic benefits for mitochondrial dysfunction associated with neurodegeneration .

Synthetic Applications

Intermediates in Organic Synthesis

Br-TAU serves as an important intermediate in the synthesis of various modified nucleosides. Its bromine atom allows for further chemical modifications through electrophilic substitution reactions, facilitating the development of new compounds with tailored biological activities. For instance, it can be brominated at different positions to yield new derivatives that may possess enhanced pharmacological properties or reduced toxicity .

Pharmacokinetics and Bioavailability Studies

Enhanced Bioavailability

Pharmacokinetic studies have shown that formulations containing Br-TAU exhibit significantly improved bioavailability compared to standard uridine preparations. In clinical trials, subjects receiving doses of Br-TAU showed increased peak plasma concentrations and area under the curve (AUC) values, indicating better absorption and retention in the body. This characteristic is crucial for developing effective therapeutic strategies that require sustained drug levels .

Case Studies and Research Findings

Propriétés

IUPAC Name |

[3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN2O9/c1-6(19)24-5-10-11(25-7(2)20)12(26-8(3)21)14(27-10)18-4-9(16)13(22)17-15(18)23/h4,10-12,14H,5H2,1-3H3,(H,17,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWGEZUVGHETAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400903 | |

| Record name | Uridine, 5-bromo-,2',3',5'-triacetate (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105659-32-3 | |

| Record name | Uridine, 5-bromo-,2',3',5'-triacetate (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.